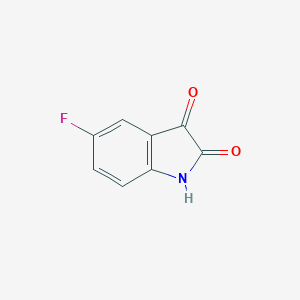

5-Fluoroisatin

Descripción general

Descripción

5-Fluoroisatin (C₈H₄FNO₂) is a fluorinated derivative of isatin, a heterocyclic compound with a bicyclic structure comprising an indole ring fused to a ketone group. The substitution of a fluorine atom at the 5th position of the indole ring enhances its electronic and steric properties, making it a versatile scaffold in medicinal chemistry . This modification increases its reactivity towards nucleophiles, enabling the synthesis of diverse derivatives such as hydrazones, thiosemicarbazones, and Schiff bases, which exhibit broad biological activities, including antimicrobial, antiviral, and antioxidant properties .

This compound’s unique fluorinated structure also improves its pharmacokinetic profile, such as metabolic stability and membrane permeability, compared to non-fluorinated analogs . Its applications span drug discovery, where it serves as a precursor for synthesizing bioactive molecules targeting tuberculosis, viral infections, and cancer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La 5-fluoroisatina se puede sintetizar mediante varios métodos. Un método común implica la fluoración de la isatina utilizando agentes fluorantes como la N-fluorobenzenosulfonimida (NFSI) o Selectfluor . La reacción generalmente tiene lugar en un solvente orgánico como acetonitrilo a temperatura ambiente .

Métodos de producción industrial: En entornos industriales, la síntesis de 5-fluoroisatina puede implicar el uso de reactores de flujo continuo para asegurar una calidad y rendimiento consistentes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar el rendimiento de la 5-fluoroisatina .

Análisis De Reacciones Químicas

Tipos de reacciones: La 5-fluoroisatina experimenta varias reacciones químicas, incluyendo:

Reducción: La reducción de la 5-fluoroisatina puede producir derivados de 5-fluoroindolina.

Reactivos y condiciones comunes:

Oxidación: mCPBA en un solvente orgánico.

Reducción: Gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Aminas primarias o hidracinas en un solvente orgánico como etanol.

Productos principales:

Anhídrido isatóico: de la oxidación.

5-Fluoroindolina: derivados de la reducción.

Bases de Schiff: de reacciones de sustitución.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Fluoroisatin has been extensively studied for its potential therapeutic applications:

- Antimicrobial Activity : Recent studies have synthesized this compound-chalcone conjugates, which demonstrated significant antibacterial activity against E. coli and S. aureus, as well as antifungal activity against C. albicans . The most effective compound in this series exhibited superior antifungal properties compared to its antibacterial counterparts.

- Antiviral Properties : This compound has been identified as a potential anticoronaviral agent, showcasing its relevance in addressing viral infections .

- Cancer Research : this compound derivatives have shown promise as inhibitors of various kinases involved in cancer progression, including c-Met and TAK1 kinases . These inhibitors could play a crucial role in developing targeted cancer therapies.

- Anti-HIV Activity : Some derivatives of this compound have been explored for their anti-HIV properties, indicating potential use in treating viral infections .

Synthesis of Novel Compounds

The versatility of this compound extends to its role as a building block in synthesizing more complex molecules:

- Schiff Bases : The compound is frequently used to create Schiff bases through reactions with primary amines. These Schiff bases have been investigated for their biological activities and serve as precursors for metal complexes .

- Metal Complexes : this compound has been utilized to form metal complexes, such as cadmium(II) Schiff base complexes, which exhibit significant antibacterial activity. These complexes have been characterized using various spectroscopic techniques and have shown promising results against bacterial strains .

- OLED Materials : In materials science, this compound is employed in the development of organic light-emitting diodes (OLEDs). Its derivatives are used to create macromolecules that demonstrate efficient light emission properties .

Case Study: Antimicrobial Activity of this compound Derivatives

A recent study focused on synthesizing new this compound-chalcone conjugates, which were screened for antimicrobial activity. The study revealed that these compounds exhibited varying degrees of antibacterial and antifungal activities. The most potent compound was found to be effective against several pathogenic microorganisms, suggesting that structural modifications of the isatin moiety can lead to enhanced biological activity .

Case Study: Synthesis of Cadmium(II) Complex

Another investigation synthesized a cadmium(II) complex from a Schiff base derived from this compound. The complex was characterized using single-crystal X-ray diffraction, revealing a distorted octahedral coordination environment around the cadmium center. This complex demonstrated notable antibacterial effects against Bacillus subtilis, indicating the potential of metal-isatin complexes in medicinal chemistry .

Mecanismo De Acción

El mecanismo de acción de la 5-fluoroisatina y sus derivados implica la inhibición de enzimas y vías específicas. Por ejemplo, el sunitinib, un derivado de la 5-fluoroisatina, inhibe múltiples receptores tirosina quinasas, incluyendo los receptores del factor de crecimiento endotelial vascular (VEGFR) y los receptores del factor de crecimiento derivado de plaquetas (PDGFR). Esta inhibición interrumpe la angiogénesis y la proliferación de células tumorales .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

5-Fluoroisatin’s structural analogs include isatin , 5-chloroisatin , 5-bromoisatin , and 5-methoxyisatin . Key differences arise from substituent electronegativity and steric effects:

The fluorine atom in this compound creates a strong electron-withdrawing effect, polarizing the indole ring and increasing the electrophilicity of the C3 carbonyl group, which enhances its reactivity in condensation reactions (e.g., Schiff base formation) compared to methoxy or bromo analogs .

2.2.1. Antimicrobial Activity

This compound derivatives outperform non-fluorinated isatins in antimycobacterial activity:

- Heteronuclear this compound dimers (e.g., compound 34a ) exhibit MIC values of 25–32 µg/mL against Mycobacterium tuberculosis H37Rv and MDR-TB strains, surpassing rifampicin (MIC = 64 µg/mL) and isoniazid (MIC >128 µg/mL) .

- In contrast, isatin-thiosemicarbazones show weaker activity (MIC = 50–200 µg/mL) against the same strains .

2.2.2. Antiviral Activity

- This compound derivatives, such as N-allyl thiocarbohydrazones, inhibit vesicular stomatitis virus (VSV) replication in Vero cells with >90% inhibition at 10 µM, outperforming non-fluorinated isatin-thiosemicarbazones (<50% inhibition) .

- Fluorination at C5 enhances binding to viral protease active sites due to stronger hydrogen-bonding interactions .

2.2.3. Antioxidant Activity

The position and nature of substituents critically influence antioxidant efficacy:

- This compound derivatives with 2,4-dihydroxy (diOH) or 3-ethoxy-4-hydroxy groups exhibit ~85% DPPH radical scavenging at 100 µM, compared to 5-methoxyisatin analogs (~60%) .

- Fluorine’s electronegativity stabilizes phenolic radicals more effectively than chlorine or bromine substituents .

Physicochemical Properties

- Solubility: this compound is more soluble in polar solvents (e.g., ethanol, DMSO) than 5-chloro or 5-bromoisatin due to fluorine’s small size and high polarity .

- Mechanical Properties: Co-crystals of this compound with nicotinamide exhibit 11-fold higher hardness (H = 0.35 GPa) and 13-fold higher elastic modulus (E = 6.2 GPa) than non-solvated forms, enhancing formulation stability .

Key Research Findings

Actividad Biológica

5-Fluoroisatin is a derivative of isatin, a compound known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, anticancer, and DNA protective activities, supported by recent research findings and case studies.

Overview of this compound

This compound (C_8H_5F_N_2O) is characterized by the presence of a fluorine atom at the 5-position of the isatin structure. This modification can enhance the compound's pharmacological properties, including improved lipophilicity and metabolic stability, which are crucial for drug development.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives. A study by Ramadan et al. (2020) evaluated various thiosemicarbazone derivatives of this compound and reported significant antimicrobial activities against several bacterial strains, both Gram-positive and Gram-negative.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 1 | Pseudomonas vulgaris | No activity |

| Compound 2 | Staphylococcus aureus | 30 |

| Compound 3 | Escherichia coli | 20 |

| Compound 4 | Enterococcus faecium | Small zone |

- Findings : Compound 2 exhibited the most potent activity against Staphylococcus aureus and Pseudomonas vulgaris, outperforming standard antibiotics like Levofloxacin in certain cases .

Antiviral Activity

The antiviral properties of this compound have also been explored extensively. Research indicates that derivatives of isatin, including those containing fluorine, exhibit inhibitory effects against various viruses such as HIV and poxvirus.

- Mechanism : The incorporation of fluorine is believed to enhance the interaction between the drug and viral components, improving efficacy. For instance, methisazone, an isatin-thiosemicarbazone derivative, has been noted for its prophylactic action against viral infections .

Antitumor Activity

The anticancer potential of this compound has been investigated through various studies. It has shown promise in inhibiting tumor cell proliferation in vitro.

- Case Study : A study highlighted that a specific derivative of this compound demonstrated lower cytotoxicity against KB-3-1 cancer cells but exhibited higher selectivity for multidrug-resistant cells compared to its non-fluorinated counterparts . This suggests potential utility in overcoming drug resistance in cancer therapy.

DNA Protective Activity

The ability of this compound to protect DNA from oxidative damage has been another area of research focus. Studies have shown that certain derivatives can significantly reduce DNA damage caused by reactive oxygen species.

Table 2: DNA Protection Activity of this compound Derivatives

| Compound | DNA Protection (%) |

|---|---|

| Compound 1 | 46.8 |

| Compound 2 | 54 |

| Compound 3 | Not tested |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-fluoroisatin derivatives with high purity?

Methodological Answer: Synthesis typically involves condensation reactions of this compound with hydrazines, amines, or aromatic aldehydes under controlled conditions. For example:

- Schiff base formation : React this compound with primary amines in ethanol under reflux (70–80°C) for 4–6 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate derivatives. Confirm purity via HPLC (>95%) and characterize using / NMR and high-resolution mass spectrometry (HRMS) .

Q. How do substituents on the isatin core influence the antioxidant activity of this compound derivatives?

Methodological Answer: Substituents at the C5 position (e.g., -F, -Br, -OMe) modulate electron-withdrawing/donating effects, altering redox potential. For example:

- Electron-withdrawing groups (e.g., -F) : Reduce antioxidant efficacy by destabilizing radical intermediates. Compounds like This compound without aldehyde-group modifications showed lower DPPH scavenging activity (IC > 100 µM) compared to methoxy-substituted analogs .

- Experimental validation : Use assays like DPPH radical scavenging, FRAP, and ABTS, coupled with cyclic voltammetry to correlate structure-activity relationships .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s anti-inflammatory vs. cytotoxic effects?

Methodological Answer: Contradictions often arise from cell-type specificity and concentration thresholds . For example:

- Anti-inflammatory activity : Piperazine-based this compound derivatives (e.g., compound 59d ) showed 80.08% COX-2 inhibition at 100 mg/mL, comparable to diclofenac .

- Cytotoxicity : The same derivatives may exhibit IC values < 50 µM in HEL cells due to apoptosis induction via ROS generation .

- Resolution strategy : Perform dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages, HEL fibroblasts) and validate selectivity using siRNA knockdown or COX-2/-1 isoform-specific inhibitors .

Q. What computational approaches are effective for predicting the binding modes of this compound derivatives with target enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or viral proteases. For example, docking This compound-Schiff bases into the COX-2 active site revealed hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

- Validation : Cross-check docking scores with experimental IC values and perform molecular dynamics simulations (100 ns) to assess binding stability .

Q. How can 19F^{19} \text{F}19F NMR be leveraged to study the reactivity of this compound in biological systems?

Methodological Answer:

- Probe design : Monitor fluorine chemical shifts to track decarbonylation reactions (e.g., ONOO-mediated degradation) or adduct formation .

- Protocol : Incubate this compound with reactive oxygen species (ROS) in PBS (pH 7.4) at 37°C, then acquire NMR spectra (470 MHz, DMSO-d as solvent). Peaks at δ 120–125 ppm correspond to intact fluorinated scaffolds, while shifts >130 ppm indicate decomposition .

Q. Methodological Challenges

Q. What strategies optimize the reproducibility of this compound-based antimicrobial assays?

Methodological Answer:

- Standardization : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and C. albicans (ATCC 10231). Use Mueller-Hinton broth (pH 7.3) and inoculum size 1–5 × 10 CFU/mL .

- Control inconsistencies : Include ciprofloxacin (positive control) and solvent-only blanks to rule out vehicle toxicity. Replicate assays in triplicate and report geometric mean MICs .

Q. How should researchers address conflicting data on substituent effects in antioxidant vs. antiviral studies?

Methodological Answer:

- Contextual analysis : Antioxidant activity depends on radical scavenging mechanisms, while antiviral effects may involve protein binding or replication inhibition. For example, This compound-Schiff bases with -NO groups showed poor antioxidant activity but inhibited HSV-1 at EC 12 µM .

- Multi-parametric evaluation : Use principal component analysis (PCA) to disentangle substituent contributions across assays .

Q. Data Presentation and Validation

Q. What are the best practices for reporting crystallographic data of this compound derivatives?

Methodological Answer:

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement details (R-factor < 0.05). Include hydrogen-bonding geometries and thermal ellipsoid plots .

- Validation : Use PLATON or checkCIF to verify symmetry and exclude disorder. Report unit cell parameters (e.g., compound 59d : monoclinic, space group P2/c) .

Propiedades

IUPAC Name |

5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKODDAXOSGGARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284821 | |

| Record name | 5-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-69-6 | |

| Record name | 443-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.